6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Overview
Description
“6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a chemical compound with the empirical formula C8H8BrNO . It is a solid substance and has a molecular weight of 214.06 g/mol .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazines is generally achieved either by SNAr displacement of a fluorine atom on an activated phenyl ring by aminoalcohols or by hydride reduction of 2H-benzo[b][1,4]oxazin-3(4H)-ones obtained from the Bargellini reaction and subsequent lactam formation .Molecular Structure Analysis
The molecular structure of “6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine” can be represented by the SMILES stringBrC1=CC=C2C(NCCO2)=C1
. The InChI representation is InChI=1S/C8H8BrNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2
. Chemical Reactions Analysis
“6-Bromo-3,4-dihydro-2H-1,4-benzoxazine” is used as a reactant for the synthesis of N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 212.97893 g/mol . The topological polar surface area of the compound is 21.3 Ų .Scientific Research Applications
Innovative Synthesis Methods
Research has developed innovative methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, a class of compounds including 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine. These methods involve starting with 2-aminophenol and progressing through a series of reactions, yielding various derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine (詹淑婷, 2012).
Synthesis for Potential Pharmaceutical Applications
A green and efficient catalyst-free synthesis method has been developed for substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine. This process involves Schiff-base formation, alkylation, and intramolecular cyclization, leading to diastereomers. This method is particularly relevant for pharmaceutical applications due to its efficiency and the versatility of the resulting benzoxazine scaffolds (N. Kushwaha et al., 2020).
Application in Cancer Research
Certain derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine have demonstrated significant cytotoxicity against various cancer cell lines. This research suggests the potential of these compounds as lead compounds for developing specific cytotoxic agents, especially for ovarian carcinoma (A. Y. Lin et al., 2016).
Synthesis and Biological Evaluation
A series of novel 4 and 6 substituted 2H-benzo[b][1,4]-oxazin-3(4H)-one derivatives have been synthesized and tested for their antitumor activities against various cancer cell lines. Some of these derivatives demonstrated significant inhibition, indicating their potential as antitumor agents (Huanhuan Li et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anticancer activity, suggesting potential targets within cancer-related pathways .
Mode of Action
It’s worth noting that similar compounds have shown anticancer activity, which suggests that they may interact with targets that regulate cell proliferation and survival .
Biochemical Pathways
Given the anticancer activity of similar compounds, it’s plausible that this compound could influence pathways related to cell cycle regulation, apoptosis, or dna repair .
Result of Action
The anticancer activity of similar compounds suggests that this compound may induce cell death, inhibit cell proliferation, or disrupt critical cellular processes in cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interactions with its targets . .
Safety and Hazards
Future Directions
While specific future directions for “6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine” are not mentioned in the search results, it’s worth noting that 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been identified as potent and selective CDK9 inhibitors, suggesting potential applications in the treatment of hematologic malignancies .
properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKBNMSHIJBNAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444026 | |
Record name | 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | |
CAS RN |
105655-01-4 | |
Record name | 6-Bromo-3,4-dihydro-2H-benzo[1,4]oxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105655-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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